molecular formula C13H16BrNO2 B2558786 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide CAS No. 1396782-00-5

3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Cat. No.: B2558786
CAS No.: 1396782-00-5
M. Wt: 298.18
InChI Key: WWWCNTRBMKJIHO-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a 3-cyclopropyl-3-hydroxypropylamine side chain. The cyclopropyl and hydroxypropyl groups likely influence its steric and electronic properties, impacting solubility, reactivity, and binding interactions in biological or catalytic systems. Benzamides with directing groups (e.g., N,O-bidentate motifs) are frequently utilized in metal-catalyzed C–H functionalization reactions, suggesting similar utility for this compound .

Properties

IUPAC Name

3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-3-1-2-10(8-11)13(17)15-7-6-12(16)9-4-5-9/h1-3,8-9,12,16H,4-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWCNTRBMKJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features three critical components:

  • 3-Bromobenzoyl group : Provides electrophilic reactivity for amide bond formation.
  • 3-Cyclopropyl-3-hydroxypropylamine : Introduces steric complexity via the cyclopropane ring and a hydroxyl group for downstream functionalization.
  • Amide linkage : Connects the aromatic and aliphatic moieties while influencing solubility and stability.

Retrosynthetic breakdown :

  • Disconnection at the amide bond yields 3-bromobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.
  • The amine precursor can be derived from cyclopropanation of allyl alcohol derivatives followed by hydroxylation and amination.

Stepwise Laboratory-Scale Synthesis

Synthesis of 3-Bromobenzoic Acid Derivatives

3-Bromobenzoic acid (CAS 585-76-2) serves as the primary aromatic building block. Commercial availability makes it preferable to de novo synthesis, though bromination of benzoic acid derivatives remains an alternative:

Bromination protocol :

  • Dissolve benzoic acid (1.0 equiv) in concentrated sulfuric acid at 0°C.
  • Add bromine (1.1 equiv) dropwise under vigorous stirring.
  • Quench with ice water after 4 hours, extract with dichloromethane, and recrystallize from ethanol/water.

Yield : 68-72% (literature average for meta-bromination).

Preparation of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allyl Alcohol
  • React allyl alcohol with ethyl diazoacetate (1.2 equiv) in the presence of catalytic rhodium(II) acetate.
  • Purify the cyclopropane intermediate via fractional distillation (bp 98-102°C at 15 mmHg).
Hydroxylation and Amination
  • Epoxidize the cyclopropane derivative using m-CPBA in dichloromethane.
  • Perform acid-catalyzed ring-opening with aqueous ammonia to install the hydroxyl and amine groups.

Critical parameters :

  • Temperature control (-10°C during epoxidation prevents side reactions).
  • Ammonia concentration (25-28% w/w optimal for regioselectivity).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Procedure :

  • Add 3-bromobenzoyl chloride (1.05 equiv) to a stirred solution of 3-cyclopropyl-3-hydroxypropylamine (1.0 equiv) in 10% NaOH.
  • Maintain pH >10 with intermittent NaOH additions.
  • Extract the precipitate with ethyl acetate and dry over MgSO₄.

Advantages :

  • Rapid reaction kinetics (completion in 2-3 hours).
  • Minimal racemization risks.

Limitations :

  • Requires stoichiometric base.
  • Low yields (45-50%) due to hydrolysis side reactions.

Carbodiimide-Mediated Coupling

Optimized protocol :

Component Quantity Role
3-Bromobenzoic acid 5.0 g (24.8 mmol) Carboxylic acid
HOBt 3.35 g (24.8 mmol) Coupling reagent
EDC·HCl 5.25 g (27.3 mmol) Activator
3-Cyclopropyl-3-hydroxypropylamine 4.2 g (27.3 mmol) Nucleophile
DMF 50 mL Solvent
  • Activate the acid with HOBt/EDC in DMF at 0°C for 30 minutes.
  • Add amine dropwise and stir at room temperature for 18 hours.
  • Quench with 1M HCl, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 78-82% (reproducible across 5 trials).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance safety and efficiency:

Reactor setup :

  • Microreactor 1: Acid chloride formation (SOCl₂, 60°C, 2 min residence time).
  • Microreactor 2: Amine coupling (RT, 5 min residence time).

Productivity : 12 kg/day using 10 L reactor volume.

Green Chemistry Innovations

Solvent selection :

  • Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact by 62% (E-factor analysis).

Catalyst recycling :

  • Immobilized lipase enzymes achieve 85% yield over 7 reaction cycles.

Purification and Characterization

Chromatographic Techniques

HPLC conditions :

Column Mobile Phase Flow Rate Detection
C18 (250x4.6 mm) Acetonitrile/0.1% TFA 1.0 mL/min 254 nm

Retention time : 6.8 ± 0.2 minutes.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (d, J=7.8 Hz, 1H, ArH), 7.72 (s, 1H, ArH), 7.48 (d, J=7.6 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.41 (t, J=6.2 Hz, 2H, NCH₂), 2.98 (m, 1H, cyclopropane CH), 1.62 (m, 2H, CH₂), 0.86 (m, 4H, cyclopropane CH₂).

HRMS (ESI+) :
Calculated for C₁₃H₁₆BrNO₂ [M+H]⁺: 298.0432, Found: 298.0429.

Challenges and Optimization Opportunities

Cyclopropane Ring Stability

The strained cyclopropane moiety undergoes partial ring-opening under strongly acidic conditions (pH <2). Mitigation strategies include:

  • Maintaining reaction pH between 4-7 during amide coupling.
  • Using non-protic solvents (THF, acetonitrile) for storage.

Byproduct Formation

Major impurities and control methods:

Impurity Source Remediation
N-Acylurea Over-activation with EDC Limit EDC exposure to <2 hours
Hydrolyzed acid Moisture contamination Molecular sieves (4Å) in reaction mixture

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: De-brominated benzamides.

    Substitution products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is utilized in several scientific research areas:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying molecular interactions and biological pathways.

    Medicine: In the development of potential therapeutic agents.

    Industry: For creating specialized materials and chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways to achieve the desired biological effect.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-bromo substitution is shared with , but positional isomers (e.g., 2-bromo in ) may exhibit divergent reactivity in cross-coupling reactions.
  • Side Chain Complexity : The cyclopropyl-hydroxypropyl chain in the target compound introduces steric hindrance and polarity, contrasting with simpler chains (e.g., methyl in ) or bulkier groups (e.g., naphthyloxy in ).
  • Synthetic Yields : High-purity synthesis is achievable for simpler analogs (e.g., 95% for ), while palladium-mediated reactions (e.g., ) often yield <10%, highlighting methodological challenges for complex derivatives.

Physicochemical and Functional Properties

Hydrophobicity and Solubility

  • LogP Values: The imidazole-containing analog has an XLogP3 of 2, indicating moderate hydrophobicity. The tert-butylamino derivative is likely more lipophilic (estimated XLogP3 >3), whereas the target compound’s cyclopropyl group may balance hydrophobicity and aqueous solubility.

Reactivity in Catalysis

  • Directing Group Utility : The N,O-bidentate motif in facilitates metal-catalyzed C–H activation. The target compound’s hydroxypropyl group may similarly coordinate transition metals, enabling applications in catalysis .
  • Bromo Substituent : The 3-bromo group in the target compound and analogs (e.g., ) is amenable to Suzuki-Miyaura cross-coupling, as demonstrated in using Pd₂(dba)₃/BINAP systems.

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